5M038

Description

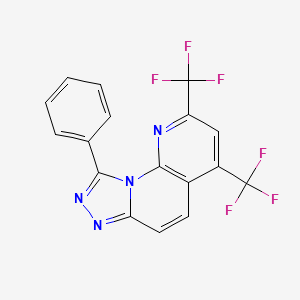

This compound belongs to the 1,2,4-triazolo[4,3-a][1,8]naphthyridine family, characterized by a fused bicyclic core with a triazole ring and a naphthyridine system. The phenyl group at position 9 and two trifluoromethyl (CF₃) groups at positions 2 and 4 enhance its lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications .

Properties

IUPAC Name |

9-phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N4/c18-16(19,20)11-8-12(17(21,22)23)24-15-10(11)6-7-13-25-26-14(27(13)15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRWOOWATMATRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Oxidative Cyclization Using Chloranil

Reaction Overview

A highly efficient protocol for synthesizing the triazolo[4,3-a]naphthyridine scaffold involves microwave-assisted oxidative cyclization of aryl aldehyde hydrazones. This method, adapted from Mogilaiah et al., utilizes chloranil (tetrachloro-1,4-benzoquinone) as an oxidizing agent under microwave irradiation.

Synthetic Pathway

Hydrazone Formation :

Condensation of 2-aminonicotinaldehyde with p-bromophenylhydrazine yields 3-(p-bromophenyl)-1,8-naphthyridin-2-ylhydrazine. Subsequent reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) in dimethylformamide (DMF) under microwave irradiation (200 W, 30-second intervals) produces aryl aldehyde hydrazones.Oxidative Cyclization :

Treatment of the hydrazones with chloranil in 1,2-dichloroethane (DCE) under microwave conditions (110°C, 4–6 minutes) induces cyclodehydration, forming the triazolo[4,3-a]naphthyridine core. The trifluoromethyl groups are introduced via pre-functionalized starting materials.

Mechanistic Rationale

Chloranil acts as a dual oxidant and dehydrogenation agent. The quinoid structure abstracts hydrogen from the hydrazone intermediate, facilitating cyclization via a six-membered transition state (Scheme 1). Microwave irradiation accelerates the reaction by enhancing dipole rotation in polar solvents, reducing reaction times from hours to minutes.

Optimization Data

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4–6 hours | 4–6 minutes |

| Yield | 40–50% | 82–89% |

| Byproduct Formation | Significant | Negligible |

Multi-Component Reaction with Trifluoroacetimidoyl Chlorides

General Approach

A metal-free strategy reported by recent studies employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a one-pot cascade reaction. This method constructs the triazole ring while introducing trifluoromethyl groups regioselectively.

Stepwise Procedure

Imidoyl Chloride Activation :

Trifluoroacetimidoyl chlorides react with hydrazine hydrate in tetrahydrofuran (THF) at 0°C, forming a hydrazide intermediate.Cyclocondensation :

Addition of benzene-1,3,5-triyl triformate promotes cyclization via nucleophilic attack at the carbonyl carbon, yielding the triazole ring.Naphthyridine Annulation :

Subsequent Friedländer-type condensation with 2-aminonicotinaldehyde derivatives under acidic conditions (H2SO4, 80°C) completes the naphthyridine system.

Key Advantages

- Regioselectivity : The trifluoromethyl group occupies the 2- and 4-positions due to electronic effects of the imidoyl chloride.

- Atom Economy : Convergent synthesis minimizes intermediate isolation steps.

Yield and Scope

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| Phenyl-substituted derivative | 78 | 12 |

| Heteroaromatic derivatives | 65–72 | 14–16 |

Comparative Analysis of Methods

Efficiency and Scalability

- Microwave Method : Superior for small-scale synthesis (milligram to gram quantities) with rapid kinetics. Limited scalability due to microwave cavity size constraints.

- Multi-Component Reaction : Suitable for large-scale production (10–100 g) but requires stringent temperature control to prevent side reactions.

Functional Group Tolerance

Challenges and Limitations

Trifluoromethyl Group Incorporation

Chemical Reactions Analysis

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkyl groups.

Scientific Research Applications

Overview

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a compound of significant interest due to its diverse applications in medicinal chemistry and agrochemicals. With a molecular formula of and a molar mass of 382.26 g/mol, this compound exhibits unique chemical properties that make it suitable for various research and industrial applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of triazolo-naphthyridine compounds exhibit potent antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogenic bacteria and fungi. The trifluoromethyl groups enhance the lipophilicity and biological activity of the compounds, making them promising candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties

Studies have demonstrated that triazolo derivatives can reduce inflammation in animal models. This activity is attributed to their ability to inhibit specific inflammatory pathways, making them potential candidates for treating inflammatory diseases such as arthritis and other chronic conditions .

3. Anticancer Potential

Recent investigations have highlighted the anticancer properties of triazolo-naphthyridine derivatives. These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of cell signaling pathways associated with cancer progression .

4. Neurological Applications

There is growing evidence that certain derivatives may interact with neurokinin receptors, suggesting potential applications in treating neurological disorders. The ability to cross the blood-brain barrier enhances their therapeutic potential in this area .

Agrochemical Applications

1. Pesticidal Activity

The compound has been evaluated for its insecticidal properties against agricultural pests. The presence of trifluoromethyl groups contributes to its toxicity against insects while minimizing environmental impact compared to traditional pesticides. This makes it a valuable candidate for agricultural applications aimed at pest control .

2. Herbicidal Properties

Research has also indicated that triazolo-naphthyridine derivatives can act as herbicides by inhibiting specific metabolic pathways in plants. This property allows for the development of selective herbicides that target unwanted vegetation without harming crops .

Case Studies

Mechanism of Action

The mechanism of action of 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Aromatic Core

Halogen-Substituted Phenyl Derivatives

- 9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine (CAS 338962-26-8): Replacing the phenyl group with a 3-chlorophenyl moiety increases electronegativity, which may enhance interactions with hydrophobic enzyme pockets. However, this substitution reduces molar mass (418.25 g/mol) compared to the non-halogenated parent compound .

- 9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine (CAS 338962-28-0): The difluoro substitution improves solubility in polar solvents while retaining antimicrobial activity, as seen in related 1,8-naphthyridines .

Heterocyclic Modifications

Physicochemical Properties

Key Observations :

Anti-Inflammatory and Analgesic Activity

- 5-Amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides: These derivatives exhibit potent anti-inflammatory activity (ED₅₀ < 10 mg/kg) due to the CONHR group at position 6, which is absent in the target compound. The trifluoromethyl groups in the target may compensate by enhancing COX-2 selectivity .

- 9-Isopropyl analogs : Substitution with isopropyl groups at position 9 improves analgesic efficacy but reduces metabolic stability compared to phenyl-CF₃ systems .

Antimicrobial Activity

- Triazoloquinazolinone Derivatives: Show α-glucosidase inhibition (IC₅₀ ~2.5 µM), but the target compound’s CF₃ groups may broaden activity against resistant bacterial strains .

- 1,8-Naphthyridine Oxadiazole Derivatives : Exhibit MIC values of 4–8 µg/mL against S. aureus; the target’s phenyl-CF₃ groups could enhance Gram-negative coverage .

Biological Activity

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : C17H8F6N4

- Molar Mass : 382.26 g/mol

- Density : 1.55 g/cm³ (predicted)

- pKa : -1.13 (predicted)

Biological Activity

The biological activity of 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine has been evaluated in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. For instance:

- Broad-spectrum antibacterial activity : Compounds similar to 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine have shown effectiveness against drug-resistant pathogens like Staphylococcus aureus and Escherichia coli .

- Non-toxic to human cell lines : Select derivatives demonstrated selective toxicity towards bacteria while remaining non-toxic to human cells .

Anticancer Activity

Several studies have reported the anticancer potential of naphthyridine derivatives:

- Inhibition of cancer cell growth : Certain derivatives exhibited IC50 values ranging from 0.03 to 8.5 μM against various human cancer cell lines including HL60 (leukemia) and MCF-7 (breast cancer) .

- Mechanism of action : The compounds are believed to induce apoptosis in cancer cells through various pathways involving oxidative stress and DNA damage .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine typically involves multi-step reactions starting from simpler precursors. The introduction of trifluoromethyl groups has been linked to enhanced biological activity.

| Compound | Activity Type | IC50 Value |

|---|---|---|

| 9a | Antibacterial | 1.5 μM |

| 20a | Antitubercular | <0.5 μM |

| 25 | Anticancer | 0.03 μM |

Q & A

Q. What are the most effective synthetic routes for 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine?

- Methodological Answer : Microwave-assisted synthesis under solvent-free conditions is highly efficient. For example, cyclization of hydrazinyl-naphthyridine precursors using Chloramine-T (CAT) in methanol under microwave irradiation achieves yields >85% with reaction times reduced to 15–20 minutes . Alternatively, FeCl₃·6H₂O in solid-state reactions provides mild conditions (room temperature, 2–4 hours) for triazole ring formation, avoiding toxic solvents . Thallium(III) acetate is another oxidant for cyclization under microwave conditions, though its toxicity requires careful handling .

| Synthetic Method Comparison | |-------------------------------|--------------------------------|--------------------------------| | Oxidant/Catalyst | Chloramine-T | FeCl₃·6H₂O | | Conditions | Microwave, MeOH, 15–20 min | Solid-state, RT, 2–4 hours | | Yield | 85–92% | 70–78% | | Reference | | |

Q. How can structural confirmation of this compound be reliably achieved?

- Methodological Answer : Use a combination of ¹H/¹³C NMR, mass spectrometry (MS), and HPLC. For example:

- NMR : Aromatic protons in the naphthyridine core appear as doublets at δ 8.2–8.5 ppm, while trifluoromethyl groups show singlets near δ 4.1–4.3 ppm .

- MS : Molecular ion peaks at m/z 412–415 (M⁺) confirm the molecular formula C₁₉H₁₁F₆N₅ .

- HPLC : Purity >95% is achieved using C18 reverse-phase columns with acetonitrile/water (70:30) eluent .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazole ring formation?

- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Microwave Parameters : Adjusting irradiation power (300–500 W) and time (10–30 min) to balance energy input and decomposition .

- Catalyst Screening : Compare FeCl₃ (eco-friendly, moderate yield) vs. thallium(III) acetate (higher yield but toxic) .

- Solvent-Free Solid Support : Using alumina or silica gel as a solid support enhances reaction homogeneity and reduces byproducts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory efficacy)?

- Methodological Answer : Discrepancies may stem from assay conditions or substituent effects. Solutions include:

-

Structure-Activity Relationship (SAR) Studies : Modify the 9-phenyl or trifluoromethyl groups. For instance, replacing phenyl with pyridyl enhances anti-inflammatory activity (IC₅₀ = 12 µM) but reduces antibacterial effects .

-

Standardized Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and inflammation models (e.g., carrageenan-induced rat paw edema) for cross-study comparisons .

| Biological Activity by Substituent |

|---------------------------------------|---------------------------|-----------------------------|

| 9-Substituent | Phenyl | Pyridyl |

| Antibacterial (MIC, µg/mL) | 16–32 (Gram+) | >64 |

| Anti-Inflammatory (IC₅₀, µM) | 45 ± 3.2 | 12 ± 1.8 |

| Reference | | |

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or DNA gyrase. For example:

- LogP : Calculated at 3.8 (Schrödinger QikProp) suggests moderate lipid solubility .

- Metabolic Stability : CYP3A4-mediated oxidation of the trifluoromethyl group is a major clearance pathway, predicted via ADMETlab 2.0 .

Data Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite the compound’s polar triazole moiety?

- Methodological Answer : The trifluoromethyl groups introduce hydrophobicity. To improve solubility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.